1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine
Description
1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine is a benzodiazole (benzimidazole) derivative featuring a fluorine atom at position 5, a methyl group at position 2, and a methanamine substituent at position 4. The compound’s molecular formula is C₉H₁₀FN₃, with a molar mass of 179.19 g/mol (approximated from analogs in ).
Properties
CAS No. |
2090447-52-0 |
|---|---|
Molecular Formula |
C9H10FN3 |
Molecular Weight |
179.19 g/mol |
IUPAC Name |
(5-fluoro-2-methyl-1H-benzimidazol-4-yl)methanamine |
InChI |
InChI=1S/C9H10FN3/c1-5-12-8-3-2-7(10)6(4-11)9(8)13-5/h2-3H,4,11H2,1H3,(H,12,13) |
InChI Key |
KWJYVYUFDSTRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2CN)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzimidazole.
Reaction Conditions: The key step involves the introduction of the methanamine group to the benzimidazole ring. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: These systems are employed to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Processes: Influencing processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Benzimidazole Derivatives
1-(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine ()
- Structure : Fluorine at position 6, methyl at position 1, methanamine at position 2.
- Molecular Weight : 179.19 g/mol.
- Key Differences: The fluorine and methyl substituents are positioned differently, altering electronic distribution and steric effects.
(5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine ()
- Structure : Bromine at position 5, ethyl at position 1, methanamine at position 2.
- Molecular Weight : 254.13 g/mol.
- Key Differences : Bromine’s larger atomic radius increases steric hindrance and electron-withdrawing effects compared to fluorine. The ethyl group enhances hydrophobicity, possibly improving membrane permeability but reducing solubility.
N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide ()
- Structure : Benzohydrazide-linked benzimidazole with a 5-methyl group.
- Key Differences: The hydrazide moiety introduces hydrogen-bond donors/acceptors, contrasting with the methanamine’s primary amine. This difference may affect solubility and target selectivity.
Heterocyclic Variants with Methanamine Moieties
(1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine ()
- Structure : Triazole core with fluorophenyl and methyl groups.
- However, the fluorine and methyl groups mirror electronic effects seen in the target compound.
N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide ()
Physicochemical and Pharmacological Implications
Table 1: Key Properties of Selected Analogs
Key Observations:
Substituent Position : Fluorine at position 5 (target) vs. 6 () affects dipole moments and binding pocket interactions.
Halogen Effects : Bromine () vs. fluorine alters electron-withdrawing capacity and steric profile.
Heterocycle Core : Benzimidazole (target) vs. triazole () influences aromatic stacking and metabolic stability.
Biological Activity
1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological properties, and relevant case studies.
Antitumor Activity
Recent studies have indicated that derivatives of benzodiazoles exhibit significant antitumor activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The effectiveness is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | SNU16 | 77.4 ± 6.2 |
| Compound B | KG1 | 25.3 ± 4.6 |
These findings suggest that structural modifications in benzodiazole derivatives can enhance their anticancer properties.
Enzyme Inhibition
The compound's biological activity may also involve inhibition of specific enzymes. For example, related compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in cancer progression.
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| FGFR1 | Competitive | < 4.1 |
| FGFR2 | Competitive | 2.0 ± 0.8 |
This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in preclinical models.
Case Study 1: Anticancer Activity
A study conducted on a series of benzodiazole derivatives, including those structurally related to 1-(5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine, demonstrated significant cytotoxic effects against human cancer cell lines. The most active compounds were identified based on their ability to induce apoptosis in cancer cells.
Case Study 2: Pharmacokinetics and Toxicology
Research examining the pharmacokinetics of similar compounds indicated favorable absorption and distribution profiles. Toxicological assessments showed manageable safety profiles at therapeutic doses, making these compounds viable candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
